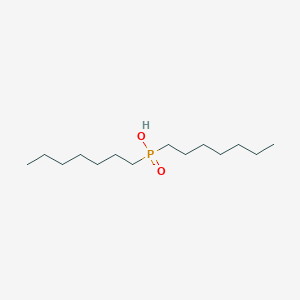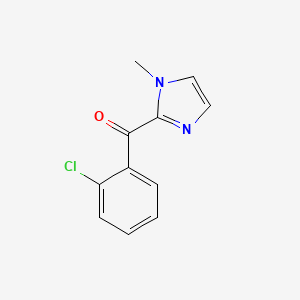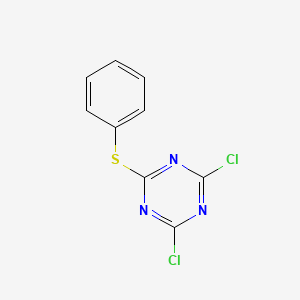
Methyl 2-methylidenepentanoate
Overview
Description
“Methyl 2-methylidenepentanoate” is a chemical compound with the CAS Number: 3070-66-4 . It has a molecular weight of 128.17 . The compound is stored at a temperature of 4 degrees . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “Methyl 2-methylidenepentanoate” is 1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h2,4-5H2,1,3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-methylidenepentanoate” is a liquid . It has a molecular weight of 128.17 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
1. Biodiesel Surrogate Component
Methyl valerate, also known as methyl pentanoate, is a methyl ester and an important surrogate for biodiesel research. Studies like the one by Weber et al. (2018) in the "Fuel" journal have focused on the ignition delays of methyl valerate, providing insights into its use in engine-relevant conditions, which include a range of temperatures, pressures, and equivalence ratios. This research is vital for understanding and improving biodiesel performance in various environmental conditions (Weber, B., Bunnell, J., Kumar, K., & Sung, C., 2018).
2. Chemical Synthesis and Drug Development
Methyl 2-methylidenepentanoate derivatives are used in the synthesis of chemical compounds with potential medicinal applications. For instance, Basu Baul et al. (2009) described the synthesis of Schiff base organotin(IV) complexes using potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate. These complexes exhibit significant anticancer properties, as demonstrated through in vitro cytotoxicity studies against various human tumor cell lines (Basu Baul, T. S., Basu, S., Vos, D., & Linden, A., 2009).
3. Renewable Chemicals and Fuels
The dehydration of fermented isobutanol, which can be used to produce renewable chemicals and fuels, is another key area of application. Research by Taylor et al. (2010) explored this aspect, highlighting how isobutanol can be catalytically dehydrated to isobutylene, a valuable platform molecule for synthesizing various fuels and chemicals. This study underscores the potential of using methyl 2-methylidenepentanoate derivatives in renewable energy and chemical production (Taylor, J. D., Jenni, M., & Peters, M., 2010).
4. Fragrance Industry
Methyl 2-methylidenepentanoate derivatives like 2-methylpropyl pentanoate have applications in the fragrance industry. A safety assessment by Api et al. (2020) evaluated this compound for various toxicological endpoints, supporting its use in fragrances, particularly in beauty care, soap, and laundry detergents. This research ensures the safe and effective use of such compounds in consumer products (Api, A., Belsito, D., Biserta, S., et al., 2020).
Safety and Hazards
“Methyl 2-methylidenepentanoate” has been classified with the signal word "Warning" . It has been associated with the following hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the substance is flammable, while H315 means it causes skin irritation.
properties
IUPAC Name |
methyl 2-methylidenepentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h2,4-5H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXPVMDADJJSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506831 | |
| Record name | Methyl 2-methylidenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylidenepentanoate | |
CAS RN |
3070-66-4 | |
| Record name | Methyl 2-methylidenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)





![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)